Boc-Leu-OSu
Overview
Description
Boc-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S . Boc-protected leucine (Boc-Leu-OH) can be used to generate combinatorial peptide libraries .
Synthesis Analysis
Boc-Leu-OSu can be synthesized through a multi-step reaction with 4 steps :
Molecular Structure Analysis
The molecular formula of Boc-Leu-OSu is C15H24N2O6 . Its molecular weight is 328.36 . The structure of Boc-Leu-OSu contains 47 bonds in total, including 23 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 hydroxylamine (aliphatic) .
Chemical Reactions Analysis
Boc-Leu-OSu has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S . It can also be used to generate combinatorial peptide libraries .
Physical And Chemical Properties Analysis
Boc-Leu-OSu has a molecular weight of 328.36 . Its optical activity is [α]20/D −43.5±1°, c = 1% in dioxane .
Scientific Research Applications
Environmentally Benign Peptide Synthesis : Boc-Leu-OSu is used in an environmentally friendly peptide bond synthesis method. This approach involves ball-milling Boc-protected α-amino acid N-hydroxysuccinimide esters with α-amino acid alkyl ester salts, leading to the production of di- to pentapeptides, including the synthesis of Leu-enkephalin (Bonnamour, Métro, Martínez, & Lamaty, 2013).
pH-Responsive Chiral Polymers : Boc-Leu-OSu is used in the synthesis of amino acid-based chiral polymers that are pH-responsive. These materials have applications in drug delivery and the conjugation of biomolecules (Bauri, Roy, Pant, & De, 2013).
Synthesis of Covalently Cross-Linked Polymeric Gels : In this application, Boc-Leu-OSu is polymerized and then cross-linked to create polymer gels with high mechanical strength, useful in various material science applications (Vaish, Roy, & De, 2015).
Safety And Hazards
Boc-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and wearing of protective gloves/clothing/eye protection/face protection is advised .
Relevant Papers
Boc-Leu-OSu has been mentioned in several papers. For instance, it has been used in the synthesis of a potent cytotoxin, PM-94128 . Another paper discusses the antibacterial activity of a ciprofloxacin-based polymeric system with pendant cationic charge and zwitterionic units, where Boc-Leu-OSu was used .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGJQZMGGGTSS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Leu-OSu | |
CAS RN |
3392-09-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3392-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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